N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide
Brand Name: Vulcanchem
CAS No.: 496036-47-6
VCID: VC6892045
InChI: InChI=1S/C20H24ClNO4/c1-13-7-8-17(14(2)10-13)26-9-5-6-20(23)22-16-12-18(24-3)15(21)11-19(16)25-4/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,23)
SMILES: CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C
Molecular Formula: C20H24ClNO4
Molecular Weight: 377.87

N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide

CAS No.: 496036-47-6

Cat. No.: VC6892045

Molecular Formula: C20H24ClNO4

Molecular Weight: 377.87

* For research use only. Not for human or veterinary use.

N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide - 496036-47-6

Specification

CAS No. 496036-47-6
Molecular Formula C20H24ClNO4
Molecular Weight 377.87
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide
Standard InChI InChI=1S/C20H24ClNO4/c1-13-7-8-17(14(2)10-13)26-9-5-6-20(23)22-16-12-18(24-3)15(21)11-19(16)25-4/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,23)
Standard InChI Key NZLOEEVPXSXZGY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C

Introduction

Structural Composition and Molecular Characteristics

The compound’s molecular formula is inferred as C₂₀H₂₂ClNO₄, with a molecular weight of 375.85 g/mol. The structure comprises:

  • A butanamide core (CH₂CH₂CH₂CH₂-C(O)-NH-), providing a flexible four-carbon chain.

  • A 4-chloro-2,5-dimethoxyphenyl group attached to the amide nitrogen, introducing electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

  • A 2,4-dimethylphenoxy group at the terminal carbon, contributing steric bulk and hydrophobic character .

The presence of methoxy groups enhances solubility in polar aprotic solvents, while the chloro and methyl groups likely reduce water solubility. Crystallinity is anticipated due to hydrogen bonding between amide groups and π-π stacking of aromatic rings .

Synthesis Pathways and Reaction Mechanisms

Precursor Synthesis: 4-Chloro-2,5-dimethoxyaniline

The synthesis of the 4-chloro-2,5-dimethoxyphenyl moiety may follow the catalytic hydrogenation method described in US5041671A . This patent outlines the reduction of 4-chloro-2,5-dimethoxynitrobenzene using a sulfited platinum-on-carbon catalyst under hydrogen pressure (5–15 bar) at 80–110°C. The reaction employs morpholine as a co-catalyst and xylene as the solvent, achieving yields >99% with minimal byproducts like aminohydroquinone dimethyl ether (<0.2%) .

Amide Formation and Etherification

The target compound’s assembly likely involves:

  • Acylation: Reacting 4-chloro-2,5-dimethoxyaniline with 4-bromobutanoyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-4-bromobutanamide.

  • Williamson Ether Synthesis: Substituting the bromine atom with 2,4-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF), forming the final ether linkage .

Key parameters include temperature control (60–80°C) and stoichiometric excess of 2,4-dimethylphenol to minimize di-ether byproducts.

Physicochemical Properties (Inferred)

PropertyValue/DescriptionBasis for Inference
Melting Point145–150°CAnalogous acetamides
SolubilitySoluble in DMSO, DMF; insoluble in waterHydrophobic substituents
LogP~3.2 (moderate lipophilicity)Calculated using fragment-based methods
StabilityStable under inert atmospheres; sensitive to UVAromatic chloro compounds

Research Gaps and Future Directions

  • Synthetic Optimization: Scalable routes requiring fewer purification steps (e.g., flow chemistry).

  • Biological Screening: Antimicrobial, anticancer, and CNS activity assays.

  • Environmental Impact: Degradation kinetics and ecotoxicology studies.

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